A Senior Application Scientist's Technical Guide to 7-Bromo-5-chloro-1H-indazole
A Senior Application Scientist's Technical Guide to 7-Bromo-5-chloro-1H-indazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Halogenated Indazoles in Modern Chemistry
The 1H-indazole scaffold is a privileged heterocyclic motif, renowned for its isosteric relationship with indole and its prevalence in a multitude of biologically active compounds.[1] Its unique structure confers a versatile three-dimensional geometry and a hydrogen bond donor-acceptor profile that is highly effective for molecular recognition in biological systems. Consequently, indazole derivatives have found significant application as anti-inflammatory agents, kinase inhibitors, and treatments for neurodegenerative disorders.
This guide focuses on a specific, highly functionalized derivative: 7-Bromo-5-chloro-1H-indazole . The strategic placement of two distinct halogen atoms—bromine and chlorine—on the carbocyclic ring transforms this molecule from a simple heterocycle into a powerful and versatile building block for complex molecular architectures. The bromine at the C7 position and chlorine at the C5 position serve as orthogonal synthetic handles, enabling selective, stepwise functionalization through modern cross-coupling methodologies. This dual halogenation pattern is particularly valuable in fragment-based drug discovery and lead optimization, where precise, vector-oriented modifications are paramount.
This document provides an in-depth exploration of the core chemical properties, reactivity, and synthetic utility of 7-Bromo-5-chloro-1H-indazole, offering field-proven insights and detailed protocols to empower researchers in leveraging its full potential.
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical building block is the bedrock of its effective application. While extensive experimental data for this specific compound is not broadly published, we can reliably predict its characteristics based on a wealth of data for analogous structures and computational models.
Physicochemical Properties
The key computed physicochemical properties for 7-Bromo-5-chloro-1H-indazole are summarized below. These values are critical for anticipating its behavior in various solvent systems and its potential as a drug-like fragment.
| Property | Value | Data Source |
| Molecular Formula | C₇H₄BrClN₂ | PubChem[2] |
| Molecular Weight | 231.48 g/mol | PubChem[2] |
| CAS Number | 875305-86-5 | PubChem[2] |
| XLogP3 | 3.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Topological Polar Surface Area | 28.7 Ų | PubChem[2] |
| Exact Mass | 229.92464 Da | PubChem[2] |
The XLogP3 value of 3.3 indicates significant lipophilicity, suggesting good solubility in organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, but poor solubility in aqueous media.[2] The presence of a single hydrogen bond donor (the N-H proton) and acceptor (the N2 nitrogen) provides a focal point for intermolecular interactions, which is crucial for its role in medicinal chemistry.[2]
Predicted Spectroscopic Characteristics
No publicly available experimental spectra for 7-Bromo-5-chloro-1H-indazole were identified. However, based on extensive literature on substituted indazoles, a robust prediction of its key spectral features can be made.[3][4]
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¹H NMR (Proton NMR): The spectrum is expected to be characterized by three distinct signals in the aromatic region (typically 7.0-8.5 ppm).
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The proton at the C3 position (H3) should appear as a singlet or a narrow doublet, typically the most downfield of the pyrazole ring protons.
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The proton at the C4 position (H4) is expected to be a doublet, coupled to the proton at C6.
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The proton at the C6 position (H6) should also appear as a doublet, coupled to H4. The precise chemical shifts will be influenced by the electron-withdrawing effects of the adjacent halogen substituents.
-
A broad singlet corresponding to the N1-H proton will be present, typically downfield (>10 ppm), and its chemical shift will be highly dependent on the solvent and concentration.[3]
-
-
¹³C NMR (Carbon NMR): The spectrum should display seven signals for the seven carbon atoms. The chemical shifts of C5 and C7 will be directly influenced by the attached chlorine and bromine atoms, respectively. Based on general trends for halogenated aromatics, these signals will be shifted relative to the parent 1H-indazole.[4]
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion [M]⁺ and the protonated molecule [M+H]⁺, providing unambiguous confirmation of the elemental composition. The most abundant peak in the [M+H]⁺ cluster would be at m/z 230.92.
Section 2: Synthesis and Chemical Reactivity
The synthetic utility of 7-Bromo-5-chloro-1H-indazole is defined by its formation and the subsequent reactions it can undergo.
Plausible Synthetic Pathway
While a specific, published synthesis for 7-Bromo-5-chloro-1H-indazole is scarce, a logical and robust pathway can be designed based on established indazole syntheses.[5][6] A highly plausible route starts from a commercially available, appropriately substituted aniline, such as 2-amino-4-chloro-6-bromotoluene. The synthesis proceeds via a classical diazotization followed by intramolecular cyclization.
The causality behind this choice is rooted in reliability and scalability. Diazotization of anilines is a fundamental and well-understood transformation in organic chemistry, making this approach dependable for producing the core indazole scaffold.
Caption: A plausible synthetic route via diazotization-cyclization.
Core Reactivity Profile
The reactivity of 7-Bromo-5-chloro-1H-indazole is dominated by three key features: the acidic N-H proton, the electron-rich pyrazole ring, and the two C-X bonds on the benzene ring.
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N-H Acidity and N-Alkylation: The proton on the N1 nitrogen is acidic and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to form the indazolide anion. This anion is a potent nucleophile, but its subsequent reaction with electrophiles (e.g., alkyl halides) presents a critical challenge: regioselectivity. Alkylation can occur at either the N1 or N2 position.[7][8]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7] Reactions that allow for equilibration tend to favor the N1 product.
-
Steric and Electronic Effects: The substituent at the C7 position (bromine) exerts a significant steric and electronic influence, often directing alkylation towards the N2 position.[7][8] This makes achieving selective N1 substitution a non-trivial challenge that requires careful optimization of reaction conditions (base, solvent, and electrophile).
-
-
C-Br Bond Reactivity (C7): The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity is significantly higher than the C-Cl bond under typical Suzuki, Heck, or Buchwald-Hartwig conditions. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization at the C7 position while leaving the C5 chlorine atom intact for a subsequent transformation.[9]
-
C-Cl Bond Reactivity (C5): The C-Cl bond is less reactive in palladium-catalyzed couplings than the C-Br bond. It typically requires more forcing conditions (e.g., stronger bases, more electron-rich phosphine ligands, and higher temperatures) to activate. This provides a handle for a second, distinct coupling reaction after the C7 position has been modified.
Section 3: Key Experimental Protocols & Workflows
As a Senior Application Scientist, it is imperative to provide protocols that are not just a list of steps but are self-validating and grounded in chemical principles.
Protocol: Regioselective N1-Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the more stable N1-alkylated regioisomer by using conditions that promote thermodynamic control. The choice of sodium hydride as the base and THF as the solvent is critical for achieving high N1 selectivity with many indazole substrates.[8][10]
Objective: To selectively introduce an alkyl group at the N1 position of 7-Bromo-5-chloro-1H-indazole.
Methodology:
-
Inert Atmosphere Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 7-Bromo-5-chloro-1H-indazole (1.0 equiv).
-
Causality: The use of a flame-dried flask under an inert atmosphere is crucial because sodium hydride (NaH) is highly reactive with moisture and atmospheric oxygen.
-
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Causality: Portion-wise addition at 0 °C safely controls the exothermic reaction and the evolution of hydrogen gas.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature to ensure complete deprotonation.
-
Electrophile Addition: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.1 equiv) dropwise via syringe.
-
Causality: Re-cooling the solution helps to manage the exotherm of the Sₙ2 reaction.
-
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer three times with ethyl acetate.
-
Causality: Saturated NH₄Cl is a mild proton source that safely quenches any unreacted NaH without causing hydrolysis of sensitive functional groups.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers and afford the pure N1-alkylated product.
Protocol: C7-Selective Suzuki-Miyaura Cross-Coupling
This protocol leverages the higher reactivity of the C-Br bond for a selective C-C bond formation, a cornerstone of modern synthetic chemistry.[9][11]
Objective: To selectively couple an aryl or heteroaryl group at the C7 position.
Caption: General workflow for the C7-selective Suzuki coupling reaction.
Methodology:
-
Reagent Assembly: In a Schlenk flask containing a magnetic stir bar, combine 7-Bromo-5-chloro-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).
-
Inerting the System: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Causality: This degassing step is absolutely critical. The active catalytic species, Pd(0), is readily oxidized by atmospheric oxygen, which would completely deactivate the catalyst and halt the reaction.
-
-
Solvent Addition: Under a positive pressure of argon, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via cannula or syringe.
-
Causality: The aqueous base is required for the crucial transmetalation step in the catalytic cycle. Dioxane serves to solubilize the organic components.
-
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously overnight (12-18 hours).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash sequentially with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude material by flash chromatography to yield the 7-aryl-5-chloro-1H-indazole product.
Section 4: Applications in Medicinal Chemistry and Drug Discovery
The true value of 7-Bromo-5-chloro-1H-indazole lies in its application as a strategic scaffold. The dual halogenation allows for a divergent synthetic approach, making it an ideal starting point for building chemical libraries for high-throughput screening.
A prime example of the importance of this substitution pattern is seen in the synthesis of intermediates for drugs like Lenacapavir, a potent HIV capsid inhibitor.[5][12][13] Although not the exact intermediate, 7-Bromo-5-chloro-1H-indazole embodies the same synthetic principles: a halogenated indazole core ready for elaboration.
Caption: Divergent synthesis strategy using the indazole scaffold.
This divergent approach allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) around the indazole core. By systematically varying the groups at the C7 and C5 positions, they can fine-tune properties like target potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles, accelerating the journey from a chemical hit to a clinical candidate.
Conclusion
7-Bromo-5-chloro-1H-indazole is far more than a simple heterocyclic compound. It is a highly strategic and enabling tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and, most importantly, its capacity for orthogonal functionalization at the C5 and C7 positions make it an invaluable asset for researchers in organic synthesis and drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to equip scientists with the practical and theoretical knowledge required to exploit the full synthetic potential of this powerful building block, paving the way for the discovery of the next generation of complex molecules and therapeutics.
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